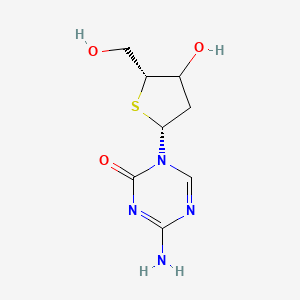
aza-TdCyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aza-4’-thio-2’-deoxycytidine (aza-TdCyd) is a cytidine analog that incorporates an aza modification (a nitrogen in place of a carbon) of the cytosine base and a thioether modification of the deoxyribose sugar . This compound is a promising new DNA methyltransferase inhibitor (DNMT1i) that has demonstrated efficacy in preclinical studies of solid tumors .
Vorbereitungsmethoden
The synthesis of aza-TdCyd involves multiple steps. Primarily utilizing chemistry applied previously to the synthesis of the des-fluoro-thio sugar, the intermediate 2-bromo-3-β-fluoro thio sugar is prepared in 11 steps and immediately coupled with silylated aza-cytosine to produce, upon deprotection, this compound . Industrial production methods for this compound are not widely documented, but the synthetic route involves complex organic synthesis techniques.
Analyse Chemischer Reaktionen
Aza-TdCyd undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the modification of the cytidine analogs.
Substitution: The compound can undergo substitution reactions, particularly involving the thioether and aza modifications.
Common Reagents and Conditions: Typical reagents include silylated aza-cytosine and 2-bromo-3-β-fluoro thio sugar.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Aza-TdCyd has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of aza and thioether modifications on cytidine analogs.
Biology: Investigated for its ability to induce fetal hemoglobin expression in sickle cell disease patients.
Medicine: Demonstrated efficacy in preclinical studies of solid tumors and leukemia. It is being explored as a potential therapeutic agent for various cancers.
Wirkmechanismus
Aza-TdCyd exerts its effects by incorporating into DNA, where it engages the active site of DNA methyltransferase I (DNMT1), a maintenance methyltransferase that contributes to the hypermethylation and silencing of tumor suppressor genes . By inhibiting DNMT1, this compound leads to the reactivation of these tumor suppressor genes, thereby exerting its anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
Aza-TdCyd is compared with other similar compounds such as:
T-dCyd: A thio-nucleoside analog of cytidine which differs by a single nitrogen atom in the cytidine ring.
F-aza-T-dCyd: A novel cytidine analog that has shown comparable or greater efficacy in preclinical studies.
Azacytidine and Decitabine: Both are DNMT1 inhibitors approved for the treatment of myelodysplastic syndromes.
This compound is unique due to its specific aza and thioether modifications, which contribute to its distinct mechanism of action and potential therapeutic benefits .
Eigenschaften
Molekularformel |
C8H12N4O3S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4?,5-,6-/m1/s1 |
InChI-Schlüssel |
HOOZQNOZVFCJNL-YSLANXFLSA-N |
Isomerische SMILES |
C1[C@@H](S[C@@H](C1O)CO)N2C=NC(=NC2=O)N |
Kanonische SMILES |
C1C(C(SC1N2C=NC(=NC2=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


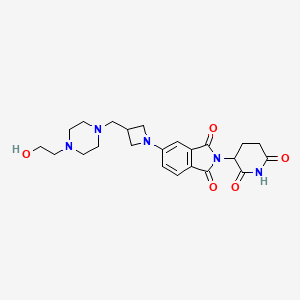
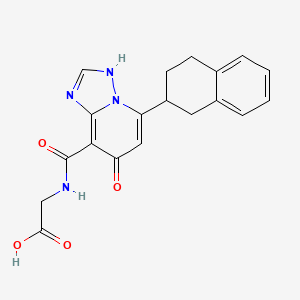
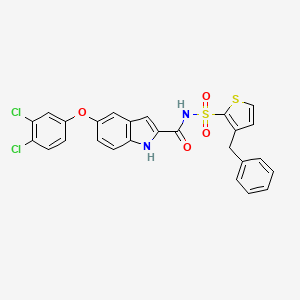
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)

![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)
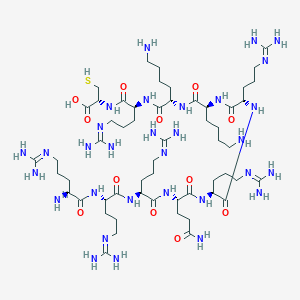
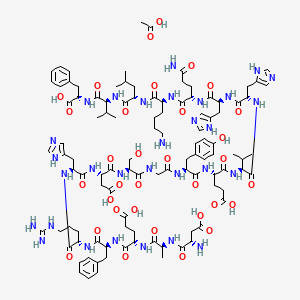

![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
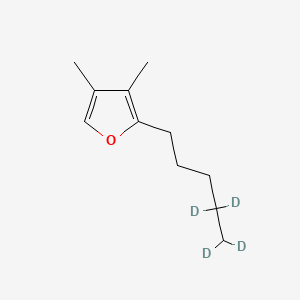

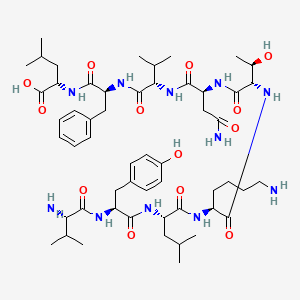
![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)
